(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Overview
Description
(1S,2S)-2-Aminocyclohexanecarboxylic acid is a conformationally constrained amino acid analog that features a six-membered carbocyclic ring. This structure is of interest due to its potential to mimic the properties of standard amino acids while providing additional rigidity to peptide chains, which can be useful in the study of peptide structure and function.
Synthesis Analysis
The synthesis of related cyclohexane amino acids has been reported through various methods. For instance, the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids were synthesized using Diels–Alder reactions followed by resolution methods to obtain optically active forms . Similarly, asymmetric Strecker synthesis has been employed to create stereomeric 1,2-diaminocyclohexanecarboxylic acids with high enantiomeric excess, indicating the potential for high stereoselectivity in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of cyclohexane amino acids is characterized by the presence of strong intramolecular hydrogen bonds, as evidenced by NMR studies and DFT calculations. These bonds contribute to the formation of cis-fused octane structural units, which confer high rigidity to the molecules in both solution and gas phases .
Chemical Reactions Analysis
The chemical reactivity of cyclohexane amino acids includes their incorporation into peptides. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been incorporated into highly rigid beta-peptides, demonstrating the ability of the cyclobutane ring to promote structure within monomers and dimers . This suggests that (1S,2S)-2-Aminocyclohexanecarboxylic acid could similarly be incorporated into peptides to influence their conformational properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane amino acids are influenced by their conformational rigidity and the presence of intramolecular hydrogen bonds. These properties are likely to affect their solubility, stability, and reactivity in biological systems. The cis-trans conformational equilibrium around the carbamate N-C(O) bond is also a notable feature, with the trans form being the major conformer in solution . In the solid state, this equilibrium is absent, and intermolecular hydrogen bonds are formed instead.
Scientific Research Applications
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Preparation of Enantiomerically Pure Beta-Amino Acids
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Synthesis of Mono and Dihydroxylated Derivatives of 2-Aminocyclohexanecarboxylic Acid
- Field : Organic Chemistry
- Application : “(1S,2S)-2-Aminocyclohexanecarboxylic Acid” is also involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid .
- Method : This is achieved by a Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan . The Diels-Alder reaction is a method used in organic chemistry to form rings of atoms in molecules.
Safety And Hazards
properties
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427828 | |
Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
CAS RN |
24716-93-6 | |
Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-2-Aminocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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